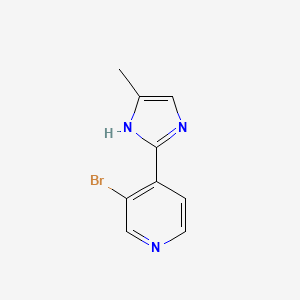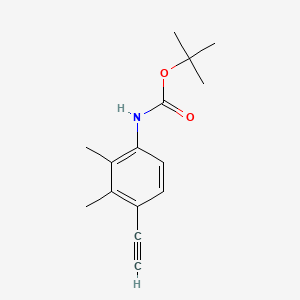
Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate is an organic compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, an ethynyl group, and a dimethylphenyl group.
Preparation Methods
The synthesis of tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods provide a good yield and selectivity, making them suitable for both laboratory and industrial production.
Chemical Reactions Analysis
Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS) for bromination.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic compounds, including indoles and other heterocycles.
Biology: This compound is studied for its potential biological activities, such as anticancer and anti-inflammatory properties.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2,4-dimethylphenyl)carbamate: This compound has a similar structure but lacks the ethynyl group, which may affect its reactivity and applications.
Tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate: This compound contains a bromine atom instead of an ethynyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-(4-ethynyl-2,3-dimethylphenyl)carbamate |
InChI |
InChI=1S/C15H19NO2/c1-7-12-8-9-13(11(3)10(12)2)16-14(17)18-15(4,5)6/h1,8-9H,2-6H3,(H,16,17) |
InChI Key |
GMFRIRBNUGYVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



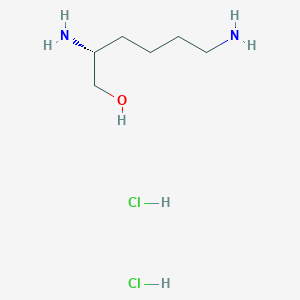
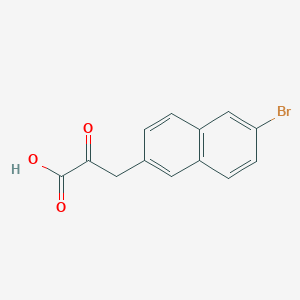
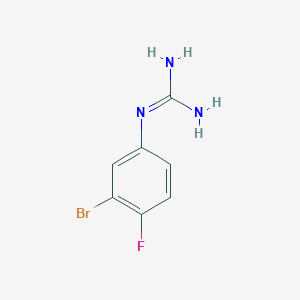

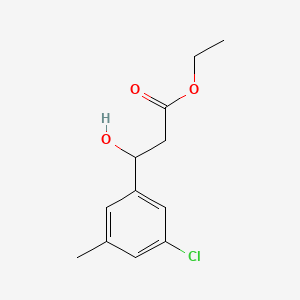

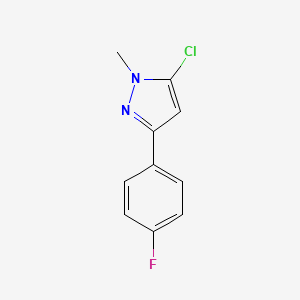
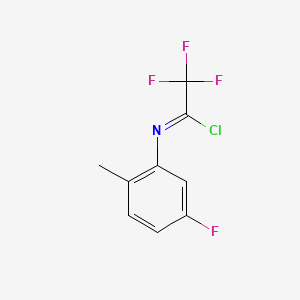

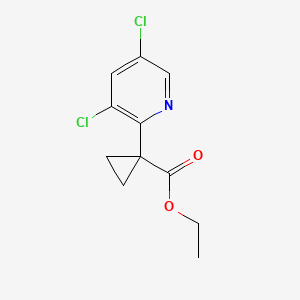
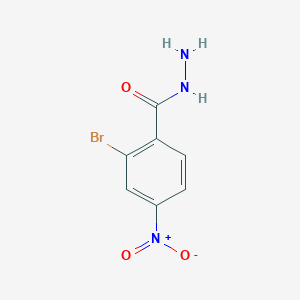
![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
